molecular formula C13H12ClNO2 B8353840 Ethyl 3-(2-chlorophenyl)-2-cyanobut-2-enoate CAS No. 88148-56-5

Ethyl 3-(2-chlorophenyl)-2-cyanobut-2-enoate

Cat. No.: B8353840
CAS No.: 88148-56-5
M. Wt: 249.69 g/mol
InChI Key: ZUQWVWIRSZCPNS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-2-cyanobut-2-enoate is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

88148-56-5

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-2-cyanobut-2-enoate

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)11(8-15)9(2)10-6-4-5-7-12(10)14/h4-7H,3H2,1-2H3

InChI Key

ZUQWVWIRSZCPNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CC=C1Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2′-chloroacetophenone (50 mmol), ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL) ammonium acetate (400 mg), and benzene (50 mL) is heated to reflux in a Dean-Stark apparatus. After approximately hours, additional ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL), and ammonium acetate (400 mg) are added. After an additional 10 hours, the reaction is cooled to room temperature, diluted with ethyl acetate (30 mL), washed with water (240 mL), brine (40 mL), and dried (Na2SO4). After filtering, the extract is concentrated in vacuo and the desired product, as a mixture of E and Z-isomers, is isolated by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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